7-Chlor-2-(4-chlorphenyl)-3,8-dimethylchinolin-4-carbonsäure

Übersicht

Beschreibung

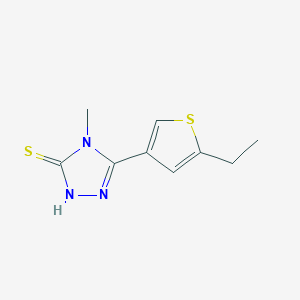

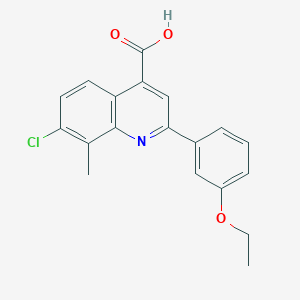

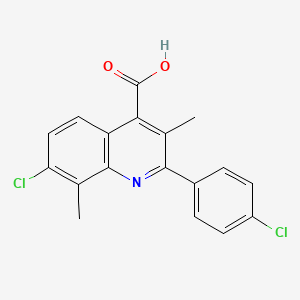

7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms at the 7th and 4th positions, a carboxylic acid group at the 4th position, and methyl groups at the 3rd and 8th positions of the quinoline ring.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available 4-chloroaniline and 3,8-dimethylquinoline.

Step 1: Nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline.

Step 2: Reduction of the nitro group to an amine, yielding 4-chloro-2-aminoaniline.

Step 3: Friedländer synthesis involves the condensation of 4-chloro-2-aminoaniline with 3,8-dimethylquinoline in the presence of an acid catalyst to form the quinoline core.

Step 4: Introduction of the carboxylic acid group at the 4th position through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods:

Batch Process: Involves the stepwise addition of reagents and intermediates, with purification steps in between.

Continuous Flow Process: Utilizes a streamlined approach where reactants are continuously fed into a reactor, and products are continuously removed, enhancing efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming quinoline N-oxides.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Quinoline alcohols.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Chemistry:

Catalysis: Used as a ligand in metal-catalyzed reactions.

Material Science: Incorporated into polymers for enhanced thermal stability.

Biology:

Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.

Anticancer Research: Studied for its potential to inhibit cancer cell proliferation.

Medicine:

Drug Development: Serves as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.

Industry:

Dyes and Pigments: Used in the synthesis of colorants for textiles and inks.

Agriculture: Investigated for its potential as a pesticide or herbicide.

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Die Verbindung 7-Chlor-2-(4-chlorphenyl)-3,8-dimethylchinolin-4-carbonsäure wurde auf ihre antimikrobiellen Eigenschaften untersucht. Forschungsergebnisse zeigen, dass Derivate dieser Verbindung, wie z. B. Thiazolidinon-Derivate, eine signifikante antimikrobielle Aktivität aufweisen . Diese Derivate wurden synthetisiert und charakterisiert und zeigten eine gute Aktivität gegen verschiedene mikrobielle Stämme. Insbesondere die Verbindungen, die Hydroxyl- oder Methoxygruppen enthalten, zeigten eine verbesserte Aktivität.

Antifungal Wirksamkeit

Neben ihrer antimikrobiellen Wirkung hat diese Verbindung vielversprechende antifungale Effekte gezeigt. Es wurde festgestellt, dass bestimmte Derivate bei niedrigeren Konzentrationen eine signifikante antifungale Aktivität gegen Pilze wie A. niger aufweisen . Dies deutet auf das Potenzial hin, neue antifungale Wirkstoffe zu entwickeln, die effektiver sein könnten und niedrigere Dosierungen erfordern.

Antikrebs-Potenzial

Die Chemie von Chinolin-Derivaten, einschließlich This compound, hat aufgrund ihres potenziellen Nutzens in der Krebstherapie Aufmerksamkeit erregt. Verbindungen mit dem 8-Hydroxychinolin-Kern, der strukturell verwandt ist, sind dafür bekannt, eine breite Palette von biologischen Aktivitäten, einschließlich Antikrebswirkungen, zu besitzen . Dies eröffnet Möglichkeiten für die Entwicklung neuer Krebstherapien auf der Grundlage dieser Verbindungen.

Synthese von heterocyclischen Verbindungen

Die Verbindung dient als Baustein für die Synthese verschiedener heterocyclischer Verbindungen. Diese Verbindungen sind in der medizinischen Chemie aufgrund ihrer vielfältigen pharmakologischen Eigenschaften von Bedeutung. Der Syntheseprozess beinhaltet oft Cyclisierungsreaktionen, die zur Bildung komplexer Strukturen mit potentiellem therapeutischem Wert führen .

Kampf gegen Arzneimittelresistenz

Die Derivate von This compound werden untersucht, um der Arzneimittelresistenz sowohl im antimikrobiellen als auch im Antikrebsbereich entgegenzuwirken. Es werden neue Moleküle entwickelt, um die Resistenzmechanismen von Krankheitserregern und Krebszellen zu überwinden, was möglicherweise zu effektiveren Behandlungen führt .

Molekularmodellierung und Wirkstoffdesign

Diese Verbindung und ihre Derivate werden in der Molekularmodellierung verwendet, um die Wechselwirkung mit biologischen Zielstrukturen zu verstehen. Die aus solchen Studien gewonnenen Erkenntnisse können das Design neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen beeinflussen. Die durch physikalisch-chemische Daten bestätigten Molekülstrukturen bilden die Grundlage für computergestützte Studien, die die Wechselwirkungen zwischen Medikamenten und Rezeptoren simulieren .

Wirkmechanismus

The compound exerts its effects primarily through interaction with biological macromolecules. The chlorine atoms and carboxylic acid group facilitate binding to enzymes and receptors, altering their activity. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Quinoline-4-carboxylic acid: Lacks the chlorine and methyl substitutions, resulting in different biological activity.

2-Phenylquinoline: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.

Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents, leading to distinct pharmacological properties.

Uniqueness: 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the carboxylic acid group enhances its ability to interact with a variety of biological targets, making it a versatile compound in scientific research and industrial applications.

Eigenschaften

IUPAC Name |

7-chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-9-14(20)8-7-13-15(18(22)23)10(2)16(21-17(9)13)11-3-5-12(19)6-4-11/h3-8H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKRTBNGLFHQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701161701 | |

| Record name | 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701161701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862785-62-4 | |

| Record name | 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862785-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701161701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)